molecular formula C15H25NO4 B11763459 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate

Cat. No.: B11763459
M. Wt: 283.36 g/mol
InChI Key: SIOJKSCNIHDXIZ-UHFFFAOYSA-N
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Description

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is a spirocyclic compound featuring an 8-membered 5-azaspiro[2.5]octane core. The molecule contains two ester groups: a tert-butyl ester at position 5 and an ethyl ester at position 1. This structure confers conformational rigidity, making it valuable as a synthetic intermediate in drug discovery, particularly for designing constrained peptides or protease inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.5]octane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(11)7-6-8-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJKSCNIHDXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Core

The spiro[2.5]octane framework is constructed via a tandem cyclization-alkylation sequence. A representative protocol involves:

  • Base-Mediated Cyclization : Treatment of a keto-ester precursor (e.g., ethyl 2-oxocyclohexanecarboxylate) with a strong base (e.g., LDA) induces intramolecular aldol condensation, forming the spiro[2.5]octane skeleton.

  • Quenching and Isolation : The reaction is quenched with aqueous NH₄Cl, followed by extraction with dichloromethane and purification via column chromatography (hexane:EtOAc = 4:1).

Key Parameters :

  • Temperature: −78°C to 0°C

  • Yield: 60–70% (optimized conditions)

Introduction of the tert-Butyl Ester Group

The tert-butyl moiety is installed via nucleophilic acyl substitution:

  • Activation : The spirocyclic intermediate is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

  • Alkylation : Reaction with tert-butanol in the presence of triethylamine (Et₃N) affords the tert-butyl ester.

Reaction Conditions :

  • Solvent: Dry THF

  • Time: 12–16 hours

  • Yield: 85–90%

Ethyl Esterification

The second ester group is introduced using ethyl bromoacetate under Mitsunobu conditions:

  • Coupling Reaction : The hydroxyl group of the intermediate reacts with ethyl bromoacetate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

  • Workup : The product is purified via silica gel chromatography (hexane:EtOAc = 3:1).

Optimization Data :

ParameterOptimal Value
Molar ratio (PPh₃:DEAD)1:1.2
Temperature0°C → RT
Yield75–80%

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A modern approach employs Grubbs catalyst (G-II) to form the spirocyclic core via RCM:

  • Diene Preparation : A diene precursor is synthesized by appending vinyl groups to a cyclohexanone derivative.

  • Metathesis : G-II catalyzes the formation of the spiro[2.5]octane system at 40°C in dichloromethane.

Advantages :

  • Higher stereocontrol

  • Reduced side products

Limitations :

  • Catalyst cost

  • Sensitivity to oxygen

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification to improve sustainability:

EnzymeSubstrateConversion Efficiency
Candida antarctica Lipase BSpirocyclic carboxylic acid92%

This method avoids harsh reagents but requires longer reaction times (48–72 hours).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

StepEquipment UsedThroughput (kg/batch)
CyclizationContinuous flow reactor50–100
EsterificationAutomated stirred tank200–300

Process Optimization :

  • Flow Chemistry : Enhances heat transfer and reduces reaction time by 40%.

  • In-Line Analytics : HPLC monitors intermediate purity in real-time.

Challenges and Solutions

Steric Hindrance

The tert-butyl group’s bulkiness complicates esterification. Solutions include:

  • Using excess acylating agents (1.5 equiv)

  • Elevated temperatures (50–60°C)

Epimerization Risks

The spirocyclic core’s stereochemistry may degrade under basic conditions. Mitigation strategies:

  • Low-temperature reactions (−20°C)

  • Short reaction times (<2 hours)

Quality Control and Characterization

Final product validation involves:

TechniqueParameter AnalyzedAcceptable Range
HPLCPurity≥98%
¹H NMRStructural confirmationMatch reference
HRMSMolecular weight283.36 g/mol

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug discovery.

  • Anticancer Activity : Preliminary studies indicate that derivatives of spiro compounds exhibit antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation across various cancer types, including breast and colon cancers .
CompoundCancer TypeIC50 (nM)Reference
Compound ABreast18
Compound BColon22
Compound CLung15

Research has indicated that spiro compounds can act as modulators of enzyme activity or receptors, potentially influencing signaling pathways in cells. The unique bicyclic nature of 5-tert-butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate may enhance its binding affinity to specific biological targets, thus warranting further exploration in pharmacology.

Material Science

In the realm of materials science, this compound can serve as a building block for synthesizing advanced materials due to its unique structural properties. It may be utilized in the production of specialty chemicals and high-performance materials such as coatings and adhesives.

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of various derivatives of azaspiro compounds demonstrated significant anticancer activity against several cell lines. The study involved testing these compounds against a panel of cancer cell lines following National Cancer Institute protocols, revealing promising results for certain derivatives derived from the base structure of this compound .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort explored the structure-activity relationship (SAR) of spiro compounds similar to this compound. The investigation revealed that modifications at specific positions on the spiro framework could significantly enhance biological activity against targeted diseases. This highlights the importance of structural optimization in drug development processes .

Mechanism of Action

The mechanism of action of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Spiro Ring Size and Substituent Positioning

The compound’s closest analogs differ in spiro ring size and substituent placement:

Compound Name Spiro Ring Substituents Key Features
Target Compound [2.5]octane 5-tert-Butyl, 1-ethyl 8-membered ring; tert-butyl enhances steric protection, ethyl improves solubility .
5-(tert-Butyl) 4-methyl (6a, ) [2.4]heptane 5-tert-Butyl, 4-methyl 7-membered ring; methyl ester less stable to hydrolysis than ethyl .
QJ-6186 () [2.5]octane 6-tert-Butyl, 1-ethyl Positional isomer of target; tert-butyl at position 6 alters steric effects .
Aderbasib () [2.5]octane Functionalized derivatives Pharmaceutical agent (ADAM inhibitor); demonstrates bioactivity via spiro core .

Key Observations :

  • Ring Size : The 8-membered spiro[2.5]octane (target) offers greater rigidity than 7-membered analogs (e.g., [2.4]heptane in 6a), which may enhance binding specificity in drug design .
  • Substituent Effects : Ethyl esters (target, QJ-6186) improve solubility in polar solvents compared to methyl (6a). Tert-butyl groups at position 5 (target) vs. 6 (QJ-6186) influence steric hindrance and synthetic accessibility .

Physicochemical Properties

  • Melting Points : 5-(tert-Butyl) 4-methyl derivative (6a) melts at 131–134°C . The target compound’s larger ring may elevate melting points due to enhanced symmetry.
  • Solubility : Ethyl esters (target, QJ-6186) increase lipophilicity vs. methyl (6a), favoring organic solvent compatibility .
  • Stability : Tert-butyl esters resist hydrolysis better than methyl/ethyl, critical for storage and in vivo applications .

Biological Activity

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate (CAS No. 1590372-41-0) is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors, potentially modulating their activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antioxidant Activity : Compounds with spirocyclic frameworks often demonstrate antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that related compounds can activate the Keap1/Nrf2 pathway, leading to increased expression of cytoprotective enzymes .

Study on Neuroprotection

A study investigated the neuroprotective properties of related compounds within the same chemical family. It was found that activation of the Nrf2 pathway led to significant protection against neuronal damage in models of neurodegeneration .

Antioxidant Activity Assessment

In vitro assays have shown that derivatives of azaspiro compounds exhibit significant antioxidant activity. For instance, a related compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells .

Data Tables

PropertyValue
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
CAS Number1590372-41-0
Spirocyclic StructureYes
Antioxidant ActivityHigh (in related compounds)
Neuroprotective PotentialConfirmed in studies

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate?

  • Methodological Answer : Employ factorial design (e.g., 2^k factorial experiments) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical tools like ANOVA can identify significant factors affecting yield and purity. For example, reaction path search methods combining quantum chemical calculations and experimental validation (as in ICReDD’s approach) can narrow optimal conditions . Use HPLC or GC-MS to monitor intermediate formation and final product stability .

Q. How can crystallographic data resolve ambiguities in the structural characterization of this spirocyclic compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, stereochemistry, and spirojunction geometry. Compare experimental data (e.g., CCDC 1901024-like frameworks) with computational models (DFT-optimized structures) to validate spatial arrangements . For discrepancies, refine crystallographic parameters using software like SHELXL and cross-validate with spectroscopic data (e.g., NOESY NMR for stereochemical assignments) .

Q. What safety protocols are essential when handling tert-butyl/ethyl esters in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA/EPA guidelines) for ester handling. Prioritize fume hood use during synthesis, given potential volatility. Conduct risk assessments for tert-butyl group reactivity (e.g., acid-sensitive Boc protection) and ensure spill kits are available. Pre-experiment safety exams (100% score required) are mandatory in advanced labs .

Advanced Research Questions

Q. How can computational reaction path search methods improve mechanistic understanding of this compound’s spirocyclic formation?

  • Methodological Answer : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates in the spiroannulation process. Compare activation energies of competing pathways (e.g., [2.5]octane ring closure vs. side-product formation). Validate with kinetic isotope effects (KIEs) and in situ FTIR monitoring . Integrate machine learning (ML) algorithms trained on reaction databases to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic vs. chromatographic purity assessments?

  • Methodological Answer : Apply orthogonal analytical methods:

  • NMR/IR : Detect functional groups but may miss low-level impurities.
  • HPLC-MS : Quantify purity but requires calibration standards.
  • DSC/TGA : Identify polymorphic impurities via thermal behavior.
    Discrepancies often arise from solvent residues or diastereomers; use preparative chromatography to isolate fractions and re-analyze .

Q. How do steric effects from the tert-butyl group influence reactivity in catalytic applications?

  • Methodological Answer : Perform comparative kinetic studies with analogs (e.g., methyl or isopropyl substituents). Use steric maps (e.g., A-values) to quantify bulkiness. Molecular dynamics (MD) simulations can predict tert-butyl-induced conformational restrictions in enzyme active sites or metal-organic frameworks (MOFs) .

Q. What advanced separation techniques optimize enantiomeric resolution of this spiro compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in SFC or HPLC are effective. For preparative scales, simulate moving bed (SMB) chromatography enhances throughput. Validate enantiopurity via polarimetry and X-ray crystallography of diastereomeric salts .

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